Macrantaline
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Overview
Description
Macrantaline is a minor alkaloid found in the plant Papaver lisae . Alkaloids are naturally occurring compounds that contain basic nitrogen atoms. This compound is part of the benzylisoquinoline class of alkaloids, which are known for their diverse pharmacological properties .
Preparation Methods
The preparation of macrantaline involves the extraction from the plant Papaver lisae. The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the general approach to isolating alkaloids involves solvent extraction, followed by purification techniques such as chromatography . Industrial production methods for this compound are not well-established, likely due to its status as a minor alkaloid.
Chemical Reactions Analysis
Macrantaline, like other benzylisoquinoline alkaloids, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst such as palladium on carbon.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Macrantaline has been studied for its potential pharmacological properties. As a benzylisoquinoline alkaloid, it may exhibit various biological activities, including antimicrobial, anti-inflammatory, and analgesic effects . Research into this compound is still in its early stages, and more studies are needed to fully understand its applications in chemistry, biology, medicine, and industry.
Mechanism of Action
The exact mechanism of action of macrantaline is not well-documented. like other alkaloids, it is likely to interact with specific molecular targets in the body, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Macrantaline is similar to other benzylisoquinoline alkaloids, such as macolidine and macoline . These compounds share a common structural framework but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific structure and the particular plant species from which it is derived.
Properties
CAS No. |
62818-76-2 |
---|---|
Molecular Formula |
C22H27NO6 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[2,3-dimethoxy-6-[[(5S)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenyl]methanol |
InChI |
InChI=1S/C22H27NO6/c1-23-8-7-14-10-18-21(29-12-28-18)22(27-4)19(14)16(23)9-13-5-6-17(25-2)20(26-3)15(13)11-24/h5-6,10,16,24H,7-9,11-12H2,1-4H3/t16-/m0/s1 |
InChI Key |
UYVPKNMJIKNYPY-INIZCTEOSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1CC4=C(C(=C(C=C4)OC)OC)CO)OC)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OC)OCO3 |
Origin of Product |
United States |
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